molecular formula C21H25NO3 B5633431 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenylacetamide

Cat. No. B5633431
M. Wt: 339.4 g/mol
InChI Key: MEGCKEOTUBDFFV-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential in synthesizing various pharmacologically active molecules. The presence of a tetrahydro-2H-pyran ring, a phenylacetamide moiety, and a methoxyphenyl group suggests versatility in chemical reactions and potential biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, suggesting that the synthesis of our compound could also follow a similar pathway. For instance, novel acridines and tetrahydrodipyrazolo pyridines bearing related structures have been synthesized through one-pot reactions, indicating a potentially efficient synthesis route for our compound as well (Abdelwahab et al., 2023).

Molecular Structure Analysis

Molecular structure analysis often involves spectral data, including NMR and IR spectroscopy. Compounds with similar moieties have been characterized to confirm their structures, suggesting that a detailed spectral analysis could provide insights into the molecular structure of our compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds have demonstrated the ability to undergo transformations, such as the formation of diamides through reactions with acid chlorides (Agekyan & Mkryan, 2015). This versatility indicates that our compound may also participate in a range of chemical reactions, offering pathways to new derivatives.

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(11-13-25-14-12-21)16-22-20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCKEOTUBDFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-(4-methoxyphenyl)-tetrahydropyran-4-ylmethyl]-2-phenyl-

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